5-bromo-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}furan-2-carboxamide
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Overview
Description
5-bromo-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring substituted at the 2-position with a carboxamide group, a bromine atom at the 5-position, and a phenyl ring substituted with a pyridazinyl group that is further substituted with a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-carboxylic acid, which is then brominated at the 5-position using bromine or N-bromosuccinimide (NBS) under controlled conditions. The resulting 5-bromo-furan-2-carboxylic acid is then converted to its corresponding acid chloride using thionyl chloride (SOCl2).
In a separate step, the phenyl ring is functionalized with the pyridazinyl group through a nucleophilic aromatic substitution reaction. The pyridazinyl group is then further substituted with the piperidinyl group using a suitable base such as sodium hydride (NaH) or potassium carbonate (K2CO3). Finally, the acid chloride of 5-bromo-furan-2-carboxylic acid is reacted with the substituted phenyl ring to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}furan-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents such as hydrogen gas (H2) and palladium on carbon (Pd/C).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}furan-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-bromo-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-(piperidin-1-yl)pyrimidine
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
- N-[6-(4-butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide
Uniqueness
5-bromo-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}furan-2-carboxamide is unique due to its specific structural features, such as the combination of a furan ring, a bromine atom, and a pyridazinyl group substituted with a piperidinyl group. These structural elements confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-bromo-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4O2/c21-18-10-9-17(27-18)20(26)22-15-6-4-14(5-7-15)16-8-11-19(24-23-16)25-12-2-1-3-13-25/h4-11H,1-3,12-13H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNHEHQDHPEFRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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